molecular formula C11H15N3O B12825236 N-(2-Methoxy-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine CAS No. 791726-43-7

N-(2-Methoxy-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B12825236
CAS No.: 791726-43-7
M. Wt: 205.26 g/mol
InChI Key: AGDXNBCGHDFKAS-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine is a substituted 4,5-dihydroimidazol-2-amine derivative characterized by a phenyl ring substituted with a methoxy (-OCH₃) group at position 2 and a methyl (-CH₃) group at position 2. This compound belongs to a class of bioactive molecules with structural similarities to α₂-adrenergic receptor agonists such as clonidine and tolonidine .

Properties

CAS No.

791726-43-7

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

N-(2-methoxy-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C11H15N3O/c1-8-3-4-9(10(7-8)15-2)14-11-12-5-6-13-11/h3-4,7H,5-6H2,1-2H3,(H2,12,13,14)

InChI Key

AGDXNBCGHDFKAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NCCN2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2-methoxy-4-methylphenylamine with an appropriate imidazole derivative under controlled conditions. Common reagents used in this synthesis include reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group in the dihydroimidazole ring exhibits nucleophilic properties, enabling reactions with electrophiles. In structurally similar compounds, such as N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylpyrimidin-4-amine , nucleophilic substitution occurs at the carbon adjacent to the imidazole nitrogen. For this compound, analogous reactions could involve:

Reaction Type Conditions Product Key Observations
AlkylationAlkyl halides, room temperatureN-alkylated imidazoline derivativesSelectivity depends on steric hindrance .
AcylationAcid chlorides, base catalystsN-acylated productsAcyl groups stabilize the imidazoline ring .

Condensation Reactions

The amine group participates in condensation with carbonyl-containing compounds. For example, N-(2-methoxyethyl)-4,5-dihydro-1H-imidazol-2-amine reacts with aldehydes to form Schiff bases under mild acidic conditions . Similar reactivity is expected for the target compound:

Example Reaction:
This compound+RCHOSchiff base+H2O\text{this compound} + \text{RCHO} \rightarrow \text{Schiff base} + \text{H}_2\text{O}

Key factors influencing this reaction:

  • Electron-withdrawing groups on aldehydes enhance reaction rates.

  • Steric hindrance from the methoxy-methylphenyl group may limit accessibility .

Ring Functionalization

The dihydroimidazole ring can undergo further modifications:

Oxidation

The saturated imidazoline ring is susceptible to oxidation. For instance, N-[4-[[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine oxidizes to form imidazole derivatives under strong oxidizing agents like KMnO₄ .

Ring Opening

Under acidic conditions, the dihydroimidazole ring may undergo hydrolysis:
Dihydroimidazole+H2OH+Diamine intermediate\text{Dihydroimidazole} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{Diamine intermediate}
This reaction is reversible and pH-dependent .

Biological Interactions

Though primarily focused on chemical reactivity, studies on analogs like RO1138452 (a structurally similar imidazoline) highlight interactions with biological targets such as prostaglandin receptors . These interactions often involve hydrogen bonding between the amine group and receptor sites.

Stability and Degradation

The compound’s stability is influenced by:

  • pH : Degrades rapidly in strongly acidic or basic conditions via ring opening .

  • Temperature : Thermal decomposition above 150°C forms aromatic amines and gaseous byproducts .

Mechanism of Action

The mechanism of action of N-(2-Methoxy-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

The compound shares a core 4,5-dihydro-1H-imidazol-2-amine scaffold with several pharmacologically active derivatives. Key analogues include:

Compound Name Substituents on Phenyl Ring Key Properties/Applications Reference
Clonidine 2,6-Dichloro α₂-Adrenergic agonist; antihypertensive
Tolonidine 2-Chloro-4-methyl Antihypertensive
Tizanidine 5-Chloro-2,1,3-benzothiadiazol-4-yl Muscle relaxant
N-(4-Nitrophenyl) derivative 4-Nitro Reduced basicity (pKa ~5.0)
N-(2-Fluoro-4-nitrophenyl) 2-Fluoro-4-nitro Moderate bioactivity
Key Structural Differences:
  • Substituent Electronic Effects: Methoxy (-OCH₃) groups are electron-donating via resonance, increasing the electron density of the phenyl ring compared to electron-withdrawing groups (e.g., -NO₂, -Cl) in clonidine or tolonidine . Methyl (-CH₃) groups provide steric bulk without significant electronic effects.
  • Impact on Basicity: Electron-withdrawing groups (e.g., -NO₂ in 12a) lower the pKa of the imidazoline nitrogen, reducing basicity. For example, N-(2-Chloro-4-nitrophenyl)-4,5-dihydro-1H-imidazol-2-amine has a pKa of ~5.0 .

Physicochemical Properties

  • Solubility and Bioavailability :

    • Clonidine, with a logP of ~1.8, exhibits high lipid solubility and blood-brain barrier penetration due to its dichlorophenyl group .
    • The methoxy and methyl substituents in the target compound may enhance solubility in polar solvents compared to halogenated analogues.
  • Thermodynamic Stability :

    • Computational studies on similar compounds (e.g., 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine) using DFT methods suggest that substituents influence HOMO-LUMO gaps and charge distribution, affecting stability .

Pharmacological Activity

  • α₂-Adrenergic Receptor Affinity :

    • Clonidine’s dichlorophenyl group confers high receptor affinity (EC₅₀ ~10 nM), while tolonidine’s chloro-methyl substitution reduces potency slightly .
    • The target compound’s methoxy group may alter receptor binding kinetics due to its electron-donating nature, though in vivo data are lacking.
  • Metabolic Pathways :

    • Clonidine undergoes hepatic metabolism (~50%) to inactive metabolites , whereas tizanidine is metabolized via cytochrome P450 1A2 . The methoxy group in the target compound may influence metabolic stability or CYP450 interactions.

Analytical Data

  • Spectroscopic Characterization :
    • Typical ^1H NMR signals include aromatic protons (~7.2–7.4 ppm) and imidazoline protons (~3.7 ppm) .
    • IR spectra show N-H stretches (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .

Biological Activity

N-(2-Methoxy-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine, with the CAS number 63346-72-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C11H15N3O, with a molecular weight of 205.26 g/mol. The structure includes an imidazole ring, which is known for its biological significance in various pharmacological contexts.

PropertyValue
CAS Number63346-72-5
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Log P (Octanol/Water)1.64

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to imidazole derivatives. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.

In a study by Bouabdallah et al., several imidazole derivatives demonstrated significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC50 values indicating effective growth inhibition . Although specific data for this compound is limited, the structural similarities suggest potential efficacy in similar contexts.

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. In related research on imidazole derivatives, it was found that certain compounds exhibited promising antibacterial and antifungal activities against various pathogens. For example, compounds showed MIC values ranging from 0.0048 mg/mL to 0.100 mg/mL against Gram-positive and Gram-negative bacteria .

Case Studies

  • Cytotoxicity Assays : In vitro assays conducted on derivatives of imidazole indicated that modifications to the phenyl ring significantly influenced cytotoxicity against cancer cells. For example, compounds with electron-donating groups showed enhanced activity compared to their counterparts .
  • Antifungal Studies : A study examining the antifungal properties of imidazole derivatives found that certain substitutions led to increased activity against Candida albicans and other fungal strains . While specific data on this compound was not available, these findings suggest a potential for similar activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be better understood through SAR studies conducted on related compounds:

CompoundActivity TypeIC50 Value (µM)
Imidazole Derivative AAnticancer3.79 (MCF7)
Imidazole Derivative BAntifungal0.0195 (E. coli)
N-(Substituted Phenyl)Antibacterial0.0048 (B. mycoides)

These studies indicate that the presence of specific substituents on the phenyl ring can enhance the biological activity of imidazole derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-(2-Methoxy-4-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine and its derivatives?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogs like NSC 617145 (a related imidazol-2-amine derivative) are synthesized via coupling of substituted phenyl groups with 4,5-dihydroimidazole precursors under reflux in aprotic solvents (e.g., DMF or THF) . Patents describe similar routes using 4,5-dihydro-1H-imidazol-2-amine intermediates with halogenated aryl substituents, followed by purification via column chromatography or recrystallization . Key challenges include regioselectivity control and minimizing side products like over-alkylated species.

Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR are critical for verifying substitution patterns (e.g., methoxy and methyl groups at positions 2 and 4 of the phenyl ring). Aromatic protons typically appear as doublets in δ 6.5–7.5 ppm, while imidazoline protons resonate at δ 2.8–3.5 ppm .
  • HPLC/MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) paired with ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 234.1) and purity (>95%) .
  • Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry, with <0.3% deviation from theoretical values .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving ambiguities in the molecular packing of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is ideal. For example, hydrogen bonding patterns (N–H···N or N–H···O) in imidazoline derivatives can be analyzed via graph-set notation (e.g., R22(8)R_2^2(8) motifs) to identify supramolecular interactions . Disordered methoxy groups may require TLS (Translation-Libration-Screw) refinement to improve thermal parameters. ORTEP-3 or WinGX can visualize anisotropic displacement parameters .

Q. How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound?

  • Methodological Answer :

  • Targeted Modifications : Substituent variations (e.g., replacing methoxy with hydroxyl or halogens) can probe interactions with adrenergic receptors (α2_2-AR) or enzymes like WRN helicase, as seen in NSC 617145 .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) against α2_2-AR or DNA repair proteins assesses binding affinities .
  • In Vitro Assays : Radioligand displacement (e.g., 3H^3H-clonidine binding in HEK293 cells) quantifies receptor affinity, while comet assays evaluate DNA damage synergy with chemotherapeutics .

Q. What experimental approaches resolve contradictions in reported biological activities of imidazoline derivatives?

  • Methodological Answer :

  • Dose-Response Profiling : Compare IC50_{50} values across studies using standardized assays (e.g., MTT for cytotoxicity). For example, NSC 617145 shows IC50_{50} = 2.5 µM in colorectal cancer cells but minimal activity in renal carcinoma lines, suggesting tissue-specific effects .
  • Off-Target Screening : Use kinome-wide profiling (e.g., KINOMEscan) to identify unintended kinase interactions that may explain divergent results .
  • Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantifies metabolite formation rates, addressing discrepancies in pharmacokinetic data .

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